Welcome to the BenchChem Online Store!
molecular formula C6H5BrOS B084107 2-(2-Bromoacetyl)thiophene CAS No. 10531-41-6

2-(2-Bromoacetyl)thiophene

Cat. No. B084107
M. Wt: 205.07 g/mol
InChI Key: UHWNENCHFSDZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06492403B1

Procedure details

To a solution of 500 mg (3.96 mmol) of 2-acetyl thiophene (Aldrich Chemical Co.) dissolved in 20 mL of CHCl3, was added 1 drop of 30% HBr/CH3COOH (Aldrich Chemical Co.) followed by 3.96 mmol (633 mg; 204 μL) of bromine (Aldrich Chemical Co.) added dropwise over 30 min. The reaction was allowed to stir for 1 h. The solution was concentrated to an oil and dried in vacuo. The crude product was purified on 1 mm silica prep plates eluting with neat CH2Cl2 to obtain 300 mg (37% yield) of 2-bromo-1-(2-thienyl)ethan-1-one. 1H-NMR (CDCl3; 300 MHz) δ 7.8 (m, 2H), 7.18 (m, 1H), 4.37 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
204 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)(=[O:3])[CH3:2].[Br:9]Br>C(Cl)(Cl)Cl.Br.CC(O)=O>[Br:9][CH2:2][C:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
204 μL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Br.CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise over 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to an oil
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified on 1 mm silica
WASH
Type
WASH
Details
eluting with neat CH2Cl2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.